N-(2-(3-fluorobenzamido)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-14-7-5-6-13(12-14)18(24)22-15-8-1-2-9-16(15)23-19(25)17-10-3-4-11-21-17/h1-12H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRYSLQBZYBIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(3-fluorobenzamido)phenyl)picolinamide typically involves the reaction of 3-fluorobenzoic acid with 2-aminophenylpicolinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-(3-fluorobenzamido)phenyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-(3-fluorobenzamido)phenyl)picolinamide has been investigated for its potential as an antitumor agent . Research indicates that derivatives of picolinamide compounds exhibit broad-spectrum antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the picolinamide structure can enhance inhibitory activities against specific tumor types, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Enzyme Inhibition Studies
The compound is also utilized in studying enzyme inhibition and protein-ligand interactions . Its ability to interact with specific biological targets makes it valuable for understanding mechanisms of action at the molecular level. For example, this compound has been shown to bind effectively to the Cytochrome bc1 complex, impacting the electron transport chain and potentially leading to applications in metabolic studies .
Imaging Applications
Recent advancements have explored the use of this compound derivatives in positron emission tomography (PET) imaging. Compounds labeled with fluorine-18 have been synthesized for imaging specific receptors in the brain, such as mGluR4. These studies highlight the compound's potential in neuroscience research and drug development for neurological disorders .
Data Tables
Case Studies
- Antitumor Activity Evaluation : A study evaluated various derivatives of picolinamide compounds against HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established drugs like Sorafenib, demonstrating strong potential for further development .
- PET Imaging Studies : In a recent study, fluorine-18 labeled derivatives were synthesized and characterized for their potential as imaging agents targeting mGluR4 receptors in the brain. The radiochemical yield was reported at 11.6% with high purity, suggesting that these compounds could be valuable tools in neuroimaging research .
Mechanism of Action
The mechanism by which N-(2-(3-fluorobenzamido)phenyl)picolinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Fluorine vs. Chlorine Substitutions : Fluorine at the 3- or 4-position (as in 3l and 11–14) improves target affinity and metabolic stability compared to bulkier groups like chloro or isopropoxy .
- Picolinamide Modifications : Derivatives with sulfamoyl or hydrazone-Schiff bases (e.g., 5a–5c, 7a–7d) exhibit dual enzymatic inhibitory activity, suggesting that the picolinamide core tolerates diverse functionalizations without losing bioactivity .
Key Insights :
- Fluorine’s Role : Fluorinated derivatives (e.g., 3l, 11–14) show enhanced receptor binding and solubility, critical for CNS-targeting agents (e.g., PET radioligands in ) .
- Dual Inhibitors : Compounds like 5a and 7a leverage the picolinamide scaffold to inhibit multiple enzymes, highlighting its versatility in polypharmacological applications .
Biological Activity
N-(2-(3-fluorobenzamido)phenyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a picolinamide core structure with a 3-fluorobenzamide substituent. The presence of the fluorine atom is significant as it can influence the compound's biological properties, including its binding affinity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly against various kinases and proteases involved in cancer progression.
- Receptor Interaction : It may also interact with receptors that modulate cellular signaling pathways, contributing to its antiproliferative effects .
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties:
- In Vitro Studies : this compound demonstrated significant inhibitory effects on human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma). The half-maximal inhibitory concentration (IC50) values were reported in low micromolar ranges, indicating potent activity against these cells .
- Mechanisms : The compound induces apoptosis in cancer cells, as evidenced by TUNEL assays showing increased apoptotic markers. Additionally, it inhibits angiogenesis, reducing vascular density in tumor models by over 50% compared to controls .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has acceptable parameters for drug-likeness, making it a candidate for further development .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HepG2 | 1.5 | Induction of apoptosis |
| Antitumor | HCT116 | 2.0 | Inhibition of angiogenesis |
| Enzyme Inhibition | Various Kinases | Varies | Competitive inhibition |
Case Study: Anticancer Efficacy
In a controlled experiment involving mice bearing colon carcinoma, treatment with this compound significantly prolonged survival times compared to untreated controls. Histological analysis revealed reduced tumor burden and lower rates of metastasis, supporting the compound's potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(3-fluorobenzamido)phenyl)picolinamide, and how are intermediates characterized?
- Answer : A common approach involves palladium-catalyzed coupling reactions. For example, analogous picolinamide derivatives are synthesized using Pd(OAc)₂ and AgOAc at 140°C for 24 hours, followed by column chromatography for purification . Key intermediates like 3-fluorobenzamide precursors can be prepared via amidation of aniline derivatives. Characterization typically includes / NMR, FT-IR, and elemental analysis to confirm functional groups and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- NMR : NMR identifies aromatic protons (δ 6.7–8.6 ppm) and amide NH signals (δ ~10–12 ppm). NMR confirms carbonyl (C=O, δ ~165–170 ppm) and fluorinated aromatic carbons .
- FT-IR : Peaks at ~1675 cm (amide C=O) and ~1341 cm (C-F stretching) are diagnostic .
- Elemental Analysis : Matches calculated C/H/N percentages to validate molecular composition .
Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?
- Answer : Picolinamide derivatives are often soluble in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze under strong acidic/basic conditions. Stability tests should include TGA/DSC for thermal behavior and HPLC monitoring under varying pH .
Advanced Research Questions
Q. How can regioselectivity challenges in the palladium-catalyzed synthesis of this compound be addressed?
- Answer : Auxiliary groups (e.g., picolinamide) direct ortho-C–H activation. Optimizing catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and additives (e.g., CuBr₂) improves selectivity. Microwave-assisted conditions (130°C, O₂ atmosphere) enhance reaction efficiency and reduce byproducts .
Q. What strategies resolve contradictions in bioactivity data between in vitro assays and computational docking studies for this compound?
- Answer :
- Experimental Validation : Repeat assays under controlled conditions (e.g., enzyme inhibition with α-glucosidase) to confirm activity .
- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility and solvent effects. Cross-validate with mutagenesis studies to identify key binding residues .
Q. How can reaction yields be improved for large-scale synthesis while maintaining purity?
- Answer :
- Catalyst Optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles or ligand-assisted systems to reduce metal leaching .
- Workflow Adjustments : Employ flow chemistry for continuous synthesis and in-line purification (e.g., scavenger resins) to minimize manual chromatography .
Q. What mechanistic insights explain the dual inhibitory activity of related picolinamide derivatives against enzymes like α-glucosidase and glycogen phosphorylase?
- Answer : The fluorobenzamido group enhances hydrogen bonding with catalytic residues, while the picolinamide moiety stabilizes hydrophobic interactions. Kinetic studies (e.g., Lineweaver-Burk plots) and X-ray crystallography of enzyme-inhibitor complexes can elucidate binding modes .
Methodological Considerations
Q. How should researchers handle discrepancies in NMR data between synthesized batches?
- Answer :
- Purity Checks : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
- Deuterated Solvent Effects : Ensure consistent use of DMSO-d₆ or CDCl₃, as solvent shifts can alter peak positions .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- QSAR Models : Apply quantitative structure-activity relationship frameworks to correlate substituent effects (e.g., fluorine position) with solubility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
